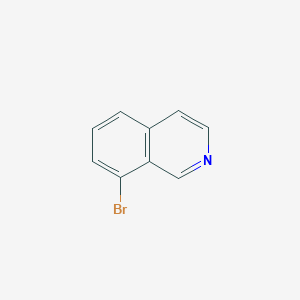

8-Bromoisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRIHFQFWWCIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431935 | |

| Record name | 8-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63927-22-0 | |

| Record name | 8-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromoisoquinoline and Its Derivatives

Direct Bromination Approaches to 8-Bromoisoquinoline

Direct electrophilic bromination of isoquinoline (B145761) typically favors substitution at the electron-rich C-5 and C-8 positions, with C-5 often being the major product under many conditions. Achieving high regioselectivity for the C-8 position requires careful control of reaction parameters.

Regioselective Bromination of Isoquinoline Systems

Regioselective bromination of the isoquinoline system towards the C-8 position is a key challenge in direct synthesis. This selectivity is influenced by the choice of brominating agent, catalysts, and reaction conditions.

Various brominating agents have been employed for the electrophilic bromination of isoquinoline. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination of aromatic compounds, and its use with isoquinoline has been explored. researchgate.netcdnsciencepub.com Elemental bromine (Br₂) can also be used, often in the presence of catalysts. periodic-table.iofishersci.co.uk N,N′-dibromoisocyanuric acid is another brominating agent that has been investigated. sigmaaldrich.comfishersci.cauni.lunih.gov

The regioselectivity and yield are highly dependent on the catalyst and reaction medium. For instance, the bromination of quinoline (B57606) derivatives with NBS in concentrated sulfuric acid has been shown to occur exclusively in the homocyclic ring. researchgate.net While this highlights the influence of the acid medium, achieving specific regioselectivity at C-8 for isoquinoline requires further optimization.

Reaction conditions play a critical role in directing the regioselectivity of isoquinoline bromination. Temperature control is particularly important to suppress the formation of undesired isomers. For example, in the synthesis of 5-bromoisoquinoline (B27571) using NBS and sulfuric acid, strict temperature control between -22°C and -18°C was essential to minimize the formation of this compound. orgsyn.org This suggests that higher temperatures might favor the formation of the 8-substituted product or lead to mixtures.

The choice of solvent and the presence of acid catalysts also impact the reaction outcome. Strong acid conditions, such as concentrated sulfuric acid, are often employed to activate the isoquinoline ring towards electrophilic substitution. researchgate.netorgsyn.org However, the specific concentration and the nature of the acid can influence which position (C-5 or C-8) is preferentially brominated.

Challenges in Direct Bromination and Strategies for Improved Yields

Direct bromination of isoquinoline often leads to mixtures of isomers, primarily 5-bromo- and this compound, which can be difficult to separate. orgsyn.orggoogle.com This lack of high regioselectivity and the potential for forming polybrominated products pose significant challenges for obtaining this compound in high yield and purity via direct methods. google.com

Strategies to improve yields and regioselectivity in direct bromination include the careful selection and optimization of brominating agent-catalyst systems and precise control over reaction parameters like temperature and concentration. The use of specific additives or modified isoquinoline substrates can also influence the substitution pattern.

Multi-step Synthetic Routes to this compound

Due to the challenges associated with achieving high regioselectivity in direct bromination, multi-step synthetic routes are often employed to synthesize this compound. These routes typically involve introducing a functional group at the desired position (C-8) which can then be converted to a bromine atom.

Synthesis via Nitration, Reduction, Diazotization, and Sandmeyer Reaction

A common multi-step strategy for synthesizing this compound involves starting with isoquinoline and performing a sequence of reactions: nitration, reduction, diazotization, and finally a Sandmeyer reaction. mdpi.comsemanticscholar.orgresearchgate.netumich.edu

The first step involves the nitration of isoquinoline, which typically occurs at the C-5 and C-8 positions. mdpi.com While nitration can also yield a mixture of isomers (e.g., 8-nitroisoquinoline (B1594253) and 5-nitroisoquinoline), conditions can be optimized to favor the formation of 8-nitroisoquinoline. nih.gov Subsequent reduction of the nitro group at the C-8 position yields 8-aminoisoquinoline (B1282671). mdpi.comresearchgate.netnih.gov

The key step for introducing the bromine atom is the Sandmeyer reaction. This reaction involves treating the primary aromatic amine (8-aminoisoquinoline) with a diazotizing agent (such as sodium nitrite (B80452) in the presence of acid) to form a diazonium salt. mdpi.comresearchgate.net The diazonium salt is then treated with a copper(I) bromide salt (like CuBr) in the presence of hydrobromic acid (HBr). This reaction replaces the diazonium group with a bromine atom, yielding this compound. mdpi.comresearchgate.net

This multi-step approach allows for better control over the position of the bromine atom compared to direct bromination, as the regioselectivity is established during the initial nitration step. Although it involves several stages, this method can be more suitable for preparing pure this compound, especially on a larger scale, despite the potential challenges associated with the diazotization step. google.com

| Step | Starting Material | Reagents/Conditions | Product |

| Nitration | Isoquinoline | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 8-Nitroisoquinoline (and isomers) |

| Reduction | 8-Nitroisoquinoline | Reducing agent (e.g., H₂/Pd/C) | 8-Aminoisoquinoline |

| Diazotization | 8-Aminoisoquinoline | NaNO₂/Acid (e.g., HBr) | Isoquinoline-8-diazonium salt |

| Sandmeyer Reaction | Isoquinoline-8-diazonium salt | CuBr/HBr | This compound |

Detailed Research Findings:

Research has focused on optimizing each step of this multi-step synthesis. For instance, studies on the nitration of isoquinoline have explored conditions to maximize the yield of 8-nitroisoquinoline. The reduction of the nitro group to the amine is typically achieved using catalytic hydrogenation. mdpi.comresearchgate.net The Sandmeyer reaction conditions, including the choice of copper salt and acid, are crucial for the efficient conversion of the diazonium salt to the desired aryl bromide. mdpi.comresearchgate.net

While this route provides a more controlled synthesis of this compound, it is noted that the diazotization step can present challenges, particularly for large-scale synthesis. google.com

Pomeranz-Fritsch Cyclization and its Modifications for this compound Synthesis

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines, involving the acid-catalyzed cyclization of benzalaminoacetals scribd.comwikipedia.org. While this method has general applicability for preparing substituted isoquinolines, its direct application for this compound synthesis from 2-bromobenzaldehyde (B122850) has been reported to give very low and irreproducible yields mdpi.comresearchgate.net.

Modifications to the traditional Pomeranz-Fritsch synthesis, such as the Jackson modification, have been explored for the synthesis of substituted 8-bromoisoquinolines, like 8-bromo-7-methoxyisoquinoline (B1626704) researchgate.netsemanticscholar.org. These modified approaches often involve the condensation of a substituted benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal, followed by reduction of the resulting Schiff base and subsequent cyclization under acidic conditions researchgate.net.

Synthesis from Substituted Benzylamines or Benzaldehydes

An alternative route to this compound involves a multistep synthesis starting from isoquinoline itself mdpi.comresearchgate.net. This sequence typically begins with bromination of isoquinoline at the 5-position, followed by nitration at the 8-position to yield 5-bromo-8-nitroisoquinoline (B189721) mdpi.comresearchgate.net. Reduction of the nitro group, accompanied by the removal of the 5-bromo substituent, leads to 8-aminoisoquinoline mdpi.comresearchgate.net. Finally, diazotization of the amino group and treatment with copper(I) bromide and hydrogen bromide furnishes this compound mdpi.comresearchgate.net.

While the Pomeranz-Fritsch cyclization starting from 2-bromobenzaldehyde has shown limited success for this compound, other approaches utilizing substituted benzaldehydes or benzylamines, often in multi-step sequences, are employed for the synthesis of this compound and its derivatives mdpi.comresearchgate.netsemanticscholar.org.

Synthesis of this compound Hydrochloride and Other Salts

This compound can be converted into its acid salts, such as the hydrochloride salt cymitquimica.com. The hydrochloride salt of this compound is characterized by the formula C9H7BrClN and has a molecular weight of approximately 244.52 g/mol cymitquimica.com.

The synthesis of this compound hydrochloride typically involves treating this compound with hydrochloric acid. This protonation occurs at the nitrogen atom of the isoquinoline ring, forming the corresponding salt.

Impact of Salt Formation on Compound Stability and Handling in Research

Salt formation significantly impacts the physical and chemical properties of organic compounds, including this compound. Forming the hydrochloride salt, for instance, generally increases water solubility compared to the free base form cymitquimica.com. This enhanced solubility can be advantageous for various applications in research and synthesis, particularly in reactions conducted in aqueous or protic media.

Furthermore, salt formation can influence the stability and handling of the compound. The hydrochloride form is often more stable and easier to handle and store than the free base, which can be sensitive to air and moisture cymitquimica.com. These factors are crucial for maintaining the purity and integrity of this compound during laboratory manipulations and storage.

Preparation of Advanced this compound Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of advanced derivatives, enabling the introduction of various functional groups and structural motifs.

Introduction of Cyclic Amino Substituents via Ullmann and Buchwald-Hartwig Coupling Reactions

The introduction of cyclic amino substituents onto the this compound core is commonly achieved through transition-metal-catalyzed cross-coupling reactions, notably the Ullmann and Buchwald-Hartwig amination reactions mdpi.com. These reactions are powerful tools for forming carbon-nitrogen bonds.

Ullmann-type coupling reactions, traditionally catalyzed by copper, involve the reaction of aryl halides with amines, often requiring high temperatures and stoichiometric amounts of copper frontiersin.orgwikipedia.orgchimia.ch. More modern variations employ copper(I) catalysts, sometimes with ligands, and can proceed under milder conditions frontiersin.orgchimia.chresearchgate.net.

The Buchwald-Hartwig amination, catalyzed by palladium complexes, is another widely used method for the cross-coupling of aryl halides with amines acs.orgorganic-synthesis.comresearchgate.netresearchgate.net. This reaction typically employs a palladium source, a ligand, and a base, and has proven effective for coupling aryl bromides, including bromoisoquinolines, with various amines, including cyclic secondary amines mdpi.comacs.orgorganic-synthesis.com. The choice of catalyst, ligand, and base can be optimized to achieve high yields and selectivity acs.orgorganic-synthesis.com.

Several examples in patent literature describe the synthesis of 8-aminoisoquinolines bearing cyclic amino substituents via both Ullmann and Buchwald-Hartwig conditions using this compound as a starting material mdpi.com.

Derivatization for Fluorescent Probes and Sensors

This compound and its derivatives are utilized in the development of fluorescent probes and sensors chemimpex.comchemimpex.combloomtechz.com. The incorporation of the isoquinoline core, often with additional substituents, can lead to compounds with desirable fluorescent properties nih.gov.

Derivatization strategies involve modifying the this compound structure to introduce fluorophores or moieties that interact with target analytes, resulting in a change in fluorescence intensity or wavelength nih.gov. For instance, isoquinolinylboronic acids, which can be synthesized from bromoisoquinolines through borylation reactions, have shown potential as fluorescent sensors for diols and sugars nih.gov. The binding of these analytes to the boronic acid moiety can induce a measurable change in fluorescence nih.gov.

The ability of this compound to undergo various coupling reactions, such as Suzuki coupling after conversion to a boronic acid or ester, allows for the introduction of diverse functional groups necessary for tailoring the fluorescent properties and target specificity of the resulting probes and sensors chembk.com.

Strategies for Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral this compound derivatives presents a significant challenge and an active area of research. While the synthesis of achiral this compound and some of its non-chiral derivatives is well-established, achieving high enantio- or diastereoselectivity in the synthesis of chiral variants often requires specialized methodologies.

One approach to obtaining chiral isoquinoline derivatives, which can potentially be extended to this compound scaffolds, involves asymmetric hydrogenation. For instance, the enantioselective hydrogenation of isoquinoline carbocycles using a ruthenium catalyst prepared from Ru(methallyl)2(cod) and a trans-chelate chiral ligand has been reported. This method yielded 5,6,7,8-tetrahydroisoquinolines with moderate to good enantioselectivities, highlighting the potential of chiral metal catalysts in creating stereogenic centers in the isoquinoline core dicp.ac.cn. The stereogenic center in this case is formed during the initial addition of H2 to the aromatic ring, coupled with dearomatization dicp.ac.cn.

Another strategy explored for the asymmetric synthesis of isoquinoline alkaloids and their derivatives involves the use of chiral auxiliaries or catalysts in key steps. For example, the asymmetric synthesis of tryptophan analogues utilized a stereoselective strategy employing the Schöllkopf chiral reagent nih.gov. This method allowed for the synthesis of unnatural S-amino acids with high diastereoselectivity in the step involving the addition of a lithiated chiral auxiliary to an intermediate nih.gov. While this specific example starts from 4-bromoisoquinoline (B23445), the principle of using chiral auxiliaries to induce stereocontrol in reactions involving isoquinoline scaffolds is relevant to the synthesis of chiral this compound derivatives.

Nucleophilic addition reactions to isoquinolinium ions have also been investigated for stereoselective synthesis. A highly enantio- and diastereoselective thiourea-catalyzed dearomatization of isoquinolines using N-tert-butylhydrazones has been developed. This method demonstrated excellent stereocontrol in the formation of two contiguous stereogenic centers unizar.es. However, it was noted that crowded substrates such as this compound showed poor conversion or no reaction under the optimized conditions, indicating that the position of the bromine substituent can significantly impact the feasibility and stereoselectivity of such reactions unizar.es.

The synthesis of 1-substituted tetrahydroisoquinolines, a common structural motif in bioactive molecules, has been a focus of asymmetric synthesis efforts researchgate.netrsc.org. Methods include modifications of traditional cyclization reactions like Bischler-Napieralski and Pictet-Spengler, as well as the addition of carbon nucleophiles to the C=N double bond of isoquinoline derivatives researchgate.net. While these methods are primarily applied to the synthesis of tetrahydroisoquinolines substituted at the C1 position, the principles of using chiral catalysts or reagents to control stereochemistry during cyclization or addition reactions are applicable to introducing chirality into other positions of the isoquinoline ring, potentially including derivatives of this compound. For instance, stereoselective 1-arylation of isoquinolines via chiral N-acylisoquinolinium salts has been explored, although achieving high stereoselectivities proved challenging arkat-usa.org.

The development of efficient stereoselective strategies for this compound derivatives often requires overcoming challenges related to the regioselectivity of functionalization and the influence of the bromine atom on reactivity and stereochemical control. Future research may explore new chiral catalytic systems, organocatalysis, or biocatalytic approaches tailored to the specific electronic and steric properties of this compound to achieve high levels of stereoselectivity.

| Synthetic Strategy | Key Reagents/Catalysts | Achieved Stereocontrol (Example) | Relevance to Chiral this compound Derivatives | Source |

| Asymmetric Hydrogenation of Isoquinoline Carbocycles | Ru catalyst with trans-chelate chiral ligand | Moderate to good enantioselectivity dicp.ac.cn | Potential for creating stereocenters on the carbocycle | dicp.ac.cn |

| Asymmetric Synthesis via Chiral Auxiliaries | Schöllkopf chiral reagent (applied to 4-bromoisoquinoline) | High diastereoselectivity nih.gov | Demonstrates use of chiral auxiliaries on brominated isoquinolines | nih.gov |

| Thiourea-Catalyzed Dearomatization | Chiral thiourea, N-tert-butylhydrazones | High enantio- and diastereoselectivity unizar.es | Method for creating contiguous stereocenters, but challenging with this compound unizar.es | unizar.es |

| Stereoselective 1-Arylation | Chiral N-acylisoquinolinium salts | Modest stereoselectivity arkat-usa.org | Relevant for introducing chirality at C1 position | arkat-usa.org |

Advanced Spectroscopic Characterization and Computational Studies of 8 Bromoisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by providing detailed information about the local chemical environment of atomic nuclei, particularly 1H and 13C. While specific, comprehensive NMR data for 8-Bromoisoquinoline in isolation were not extensively detailed in the search results, studies involving reactions of this compound or characterization of related bromoisoquinoline derivatives highlight the application of NMR in their structural elucidation rsc.orgdoi.orgrsc.org.

For instance, 1H and 13C NMR data have been reported for various isoquinoline (B145761) and bromoisoquinoline derivatives, demonstrating the characteristic chemical shifts and coupling patterns that arise from the isoquinoline ring system and the presence of substituents like bromine rsc.orgdoi.orgrsc.org. Analysis of these spectra allows for the assignment of specific signals to individual protons and carbons within the molecule, confirming the proposed structure and substitution pattern. Two-dimensional NMR methods, such as COSY and HMQC, are often employed to further confirm assignments and establish connectivity between atoms rsc.org.

The following table presents example NMR data for a related bromoisoquinoline derivative, illustrating the type of information obtained from NMR analysis.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assigned Proton/Carbon |

|---|---|---|---|---|

| 1H | 9.78 | s | - | Ha |

| 1H | 8.61 | d | 5.7 | Hb |

| 1H | 8.01 | app. t | 1.6 | Hj |

| 13C | 151.3 | - | - | Cq |

| 13C | 144.0 | - | - | Cq |

| 13C | 140.4 | - | - | Cq |

Note: This table presents example data for a related compound to illustrate the type of information obtained from NMR spectroscopy of bromoisoquinoline derivatives rsc.org. Specific assignments for this compound would require dedicated experimental data.

The chemical shifts and coupling constants are influenced by the electron density around the nuclei, which is affected by the electronegativity of nearby atoms (like bromine and nitrogen) and the aromaticity of the isoquinoline ring. Analysis of these parameters in the NMR spectra of this compound allows for definitive structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Studies on other substituted isoquinolines have utilized FT-IR and FT-Raman spectroscopy to record vibrational spectra and perform detailed assignments of observed bands to specific molecular vibrations, such as C-H stretching, C=C stretching, C=N stretching, and ring breathing modes researchgate.netniscpr.res.in. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental IR and Raman spectroscopy to aid in the assignment of vibrational frequencies and to gain a deeper understanding of the molecular dynamics researchgate.netniscpr.res.in.

For this compound, IR and Raman spectroscopy would reveal characteristic vibrational bands associated with the isoquinoline ring system, the C-Br stretch, and the C-H stretches in the aromatic rings. Comparing experimental spectra with calculated spectra from DFT studies can help confirm structural assignments and analyze the effects of the bromine substituent on the molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, typically involving the absorption of UV or visible light. This technique provides information about the electronic structure, including conjugated systems and the presence of chromophores. For aromatic heterocycles like isoquinoline and its derivatives, UV-Vis spectroscopy can reveal characteristic absorption bands corresponding to π-π* and n-π* electronic transitions.

Research involving bromoisoquinoline derivatives has utilized UV-Vis spectroscopy to investigate their electronic properties and interactions nankai.edu.cnresearchgate.netresearchgate.netnankai.edu.cnbeilstein-journals.org. For example, studies on a 6-bromoisoquinoline (B29742) derivative showed absorption peaks in the UV-Vis spectrum, which shifted upon encapsulation within a macrocyclic host, indicating changes in the electronic environment due to host-guest interactions nankai.edu.cnresearchgate.net. Another study on different substituted isoquinolines also reported UV-Vis spectra and discussed their analysis niscpr.res.in.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the isoquinoline chromophore, potentially with shifts or changes in intensity influenced by the bromine substituent at the 8-position. These spectral features can provide insights into the electronic transitions and potential for applications involving light absorption or emission.

Mass Spectrometry in Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation pattern. This fragmentation pattern can be used to deduce structural information. High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can confirm the molecular formula.

Studies involving the synthesis and characterization of bromoisoquinoline derivatives frequently utilize mass spectrometry, particularly HRMS, to confirm the molecular weight and formula of the synthesized compounds rsc.orgdoi.org. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the mass of the intact molecule, while fragment ions are produced by the dissociation of the molecular ion.

For this compound (C9H6BrN), the molecular ion peak would be observed at an m/z value corresponding to its molecular weight, taking into account the isotopic distribution of bromine. The fragmentation pattern would provide characteristic peaks resulting from the cleavage of bonds within the isoquinoline core and the loss of the bromine atom or other small neutral molecules. Analysis of these fragment ions helps to confirm the structure and purity of the compound.

The following table shows example HR-ESI-MS data for related compounds, illustrating the type of information obtained.

| Compound | m/z (observed) | m/z (calculated) | Ion Type |

|---|---|---|---|

| Related Compound 1 | 190.1063 | 190.1052 | [M+H]+ |

| Related Compound 2 | 355.9941 | 355.9936 | [M+H]+ |

| Related Compound 3 | 226.1055 | 226.1052 | [M+H]+ |

Note: This table presents example HR-ESI-MS data for related compounds rsc.orgdoi.org. Specific data for this compound would be obtained through experimental analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and molecular conformation in the solid state, which can be compared to structures determined or predicted in other phases or by computational methods.

While a specific crystal structure for this compound itself was not readily found in the initial search results, X-ray crystallography has been successfully applied to determine the structures of various isoquinoline derivatives and related compounds doi.orgbeilstein-journals.orgsemanticscholar.orgresearchgate.netlookchem.com. These studies demonstrate the applicability of the technique to this class of compounds. Obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis.

If a crystal structure of this compound were determined, it would provide definitive information about its molecular geometry, including the planarity of the isoquinoline ring system and the precise position of the bromine atom. It could also reveal how molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding involving the bromine substituent.

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) and other quantum chemical methods are powerful computational tools used to investigate the electronic structure, properties, and reactivity of molecules. These methods can complement experimental spectroscopic data by providing theoretical predictions and insights into molecular behavior at the atomic level. DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, predict spectroscopic parameters (like NMR chemical shifts and UV-Vis absorption wavelengths), and analyze electronic properties such as molecular orbitals and electrostatic potential researchgate.netniscpr.res.intandfonline.comjptcp.commdpi.comjptcp.com.

Studies on isoquinoline and its derivatives have widely employed DFT calculations to understand their structural and spectroscopic characteristics researchgate.netniscpr.res.intandfonline.commdpi.comjptcp.com. These calculations often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various properties based on this optimized structure.

For this compound, DFT calculations can be used to:

Determine the most stable molecular conformation.

Calculate vibrational frequencies to compare with IR and Raman spectra.

Predict NMR chemical shifts to aid in experimental assignment.

Analyze electronic transitions and predict UV-Vis absorption wavelengths.

Map the molecular electrostatic potential surface to understand charge distribution and predict reactive sites.

Calculate frontier molecular orbitals (HOMO and LUMO) to understand electronic stability and reactivity.

Molecular Structure Optimization and Conformational Analysis

Molecular structure optimization using DFT involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable geometry of the molecule. For a relatively rigid molecule like this compound with a fused bicyclic system, the primary conformational analysis would focus on the planarity of the aromatic rings and the orientation of the bromine atom relative to the ring.

DFT calculations can provide precise bond lengths, bond angles, and dihedral angles for the optimized structure of this compound. Comparing these calculated parameters with experimental data from techniques like X-ray crystallography (if available) validates the computational model. Conformational analysis might also explore any subtle deviations from planarity or potential low-energy torsional modes, although the fused ring system significantly restricts conformational flexibility compared to open-chain molecules nankai.edu.cnsemanticscholar.org. Computational studies on other isoquinoline derivatives have included detailed analyses of their optimized structures and conformational preferences researchgate.netniscpr.res.in.

These computational studies provide a theoretical foundation for understanding the observed spectroscopic properties and predicting the chemical behavior of this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are a crucial component of computational chemistry used to predict the vibrational modes and corresponding frequencies of a molecule. These calculated frequencies can then be correlated with experimental data obtained from techniques such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to aid in the assignment of observed vibrational bands. tandfonline.comresearchgate.netresearchgate.netscience.govq-chem.com

Computational studies on molecules structurally related to this compound, such as 5-bromoisoquinoline (B27571) and 4-bromoisoquinoline (B23445), have utilized DFT methods with various basis sets (e.g., 6-311++G(d,p)) to compute optimized molecular structures and harmonic vibrational frequencies. researchgate.netniscpr.res.in The calculated vibrational wavenumbers are typically assigned based on potential energy distribution (PED) analysis, often performed using software like VEDA. researchgate.netresearchgate.netniscpr.res.in Comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra allows for validation of the theoretical model and provides a detailed understanding of the molecular vibrations. tandfonline.comresearchgate.netresearchgate.netniscpr.res.in Good agreement between experimental and calculated frequencies is generally observed, facilitating reliable vibrational assignments. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into a molecule's reactivity, stability, and electronic transitions. tandfonline.comresearchgate.netresearchgate.netresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator; a larger gap generally suggests higher kinetic stability and lower reactivity, while a smaller gap indicates lower kinetic stability and higher reactivity. researchgate.netresearchgate.netresearchgate.net

For molecules related to this compound, FMO analysis calculated using DFT methods has been used to understand their chemical reactivity and kinetic stability. tandfonline.comresearchgate.netresearchgate.net The HOMO represents the electron-donating ability of the molecule, while the LUMO represents its electron-accepting ability. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO can identify the potential sites for electrophilic and nucleophilic attack. researchgate.net Studies have shown that the calculated energy gap values can be comparable to those of other bioactive molecules. researchgate.net

An interactive data table illustrating typical HOMO and LUMO energy values and the resulting energy gap from computational studies on related bromo-substituted isoquinolines could be presented here, based on available data in the text.

Mulliken Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Surface Analysis

Mulliken atomic charge distribution and Molecular Electrostatic Potential (MEP) surface analysis are computational tools used to understand the distribution of electron density within a molecule, which in turn helps in identifying potential sites for chemical reactions and intermolecular interactions. tandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org

Mulliken population analysis provides an estimation of the partial atomic charges based on the distribution of electrons among the atoms in a molecule, derived from computational chemistry methods, particularly those based on the linear combination of atomic orbitals molecular orbital method. researchgate.netwikipedia.org This analysis can reveal the charge distribution on each atom, highlighting areas of positive and negative charge accumulation. researchgate.net

The MEP surface is a three-dimensional representation of the electrostatic potential around a molecule. It visually depicts the charge distribution, with different colors indicating regions of varying electrostatic potential. researchgate.net Typically, red regions indicate the most negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), blue regions indicate the most positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack), and green regions represent areas of zero potential. researchgate.net Analysis of the MEP surface helps to validate the reactive sites identified through other analyses, such as Mulliken charges and FMO analysis. tandfonline.comresearchgate.netresearchgate.net

Studies on related compounds have utilized Mulliken atomic charge distribution and MEP surface analysis to validate the reactive sites of the molecules. tandfonline.comresearchgate.netresearchgate.net These analyses collectively provide a comprehensive picture of how the electron density is distributed, which is crucial for understanding a molecule's behavior in chemical reactions and its interactions with other molecules.

An interactive data table showing Mulliken charge distribution on key atoms of this compound and a visual representation (or description if visual is not possible) of its MEP surface highlighting reactive regions would be beneficial here, based on available data in the text.

Reactivity and Reaction Mechanisms of 8 Bromoisoquinoline

Reactivity of the Bromine Substituent at the 8-Position

The bromine atom at the 8-position serves as a key handle for functionalization. Aryl halides, including 8-bromoisoquinoline, can undergo various reactions, with their reactivity influenced by the nature and position of substituents on the aromatic ring.

Electrophilic Substitution Reactions on the Isoquinoline (B145761) Ring

Isoquinoline itself undergoes electrophilic substitution, typically at positions 5 and 8, with a preference for position 5. uou.ac.in However, the presence of a substituent, such as bromine at the 8-position, can influence the regioselectivity of further electrophilic attack. While electrophilic substitution on isoquinoline preferentially occurs at position 5, a small amount of substitution also takes place at position 8. uou.ac.in For example, bromination of isoquinoline with Br₂ in the presence of silver sulfate (B86663) and sulfuric acid yields a mixture of 5-bromoisoquinoline (B27571) (major product) and this compound. uou.ac.in The electron-deficient nature of the isoquinoline ring generally makes it less reactive towards electrophilic substitution compared to benzene. iust.ac.ir There are no generally useful processes for introducing carbon substituents by electrophilic substitution on quinolines or isoquinolines, except when a ring has a strong electron-releasing group. iust.ac.ir

Nucleophilic Aromatic Substitution Reactions

Aryl halides can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is electron-deficient or contains electron-withdrawing groups. The isoquinoline ring, containing a nitrogen atom, is considered electron-deficient, which can facilitate SNAr reactions. The bromine atom at the 8-position can be substituted by nucleophiles under appropriate conditions. smolecule.com Nucleophilic aromatic substitution requires an aromatic molecule with a leaving group, typically a halide, which is replaced by a nucleophile. organicchemistrytutor.com The reaction often proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate that is stabilized by electron-withdrawing groups on the ring. organicchemistrytutor.com Copper-catalyzed hydrolysis of bromoisoquinolines is a method used to prepare hydroxyisoquinolines, indicating the susceptibility of the bromine to nucleophilic displacement under specific conditions. researchgate.netconnectjournals.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

The carbon-bromine bond at the 8-position of this compound is particularly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable intermediate in organic synthesis. chemimpex.com

Palladium-Catalyzed Transformations

Palladium catalysis is widely employed for the cross-coupling of aryl halides like this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org this compound can be converted into isoquinoline-8-boronic acid pinacol (B44631) ester via palladium-catalyzed borylation, which then readily undergoes Suzuki-Miyaura coupling with aryl halides to form biaryl structures. vulcanchem.com The 8-position of the boronic ester group is reported to optimize steric and electronic interactions in Suzuki-Miyaura couplings compared to the 6-position isomer. vulcanchem.com Suzuki-Miyaura coupling of heteroaryl polyhalides, including bromoisoquinolines, with aryl boronates is a widely used approach for elaborating heteroarenes with C-C bond formation. rsc.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base, forming a new carbon-carbon double bond. mdpi.comresearchgate.net While some brominated heterocycles like 5-bromoisoquinoline have shown limited reactivity in certain Heck reaction conditions, the general applicability of the Heck reaction to aryl bromides suggests its potential for functionalizing this compound with appropriate alkene partners and optimized conditions. ntu.edu.sg Heck-type reactions between perfluoroalkyl alkenes and aryldiazonium salts catalyzed by Pd(OAc)₂ have been reported. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds between aryl halides and amines. organic-synthesis.com The synthesis of 8-aminoisoquinolines from this compound and various amines can be achieved under Buchwald-Hartwig conditions, employing palladium catalysts and a base. mdpi.com This reaction is proposed to proceed via an oxidative addition-reductive elimination cycle involving a palladium(II) species. organic-synthesis.comethz.ch Optimized procedures for Buchwald-Hartwig amination of bromoisoquinoline derivatives have been developed, even on a kiloscale. acs.orgacs.orgdntb.gov.ua

Here is a table summarizing some palladium-catalyzed reactions involving this compound or related bromoisoquinolines:

| Reaction Type | Coupling Partner(s) | Catalyst System | Product Type | Notes | Source(s) |

| Suzuki-Miyaura Coupling | Bis(pinacolato)diboron | Pd(dppf)Cl₂, Potassium acetate | Isoquinoline-8-boronic acid pinacol ester | Intermediate for further Suzuki couplings. | vulcanchem.com |

| Suzuki-Miyaura Coupling | Aryl halides | Palladium catalyst, Base | Biaryl structures | Forms C-C bonds. | rsc.orgvulcanchem.com |

| Buchwald-Hartwig Amination | Various amines | Pd catalyst, Base | 8-Aminoisoquinolines | Forms C-N bonds. | organic-synthesis.commdpi.comethz.ch |

| Carbonylation | Carbon monoxide, Methanol | Palladium acetate | 8-isoquinoline methyl formate | Used in the synthesis of 4-aminoisoquinoline-8-methyl formate. | google.com |

| Heck Reaction | Fluorous alkenes (e.g., H₂C=CH(CF₂)₇CF₃) | Pd(OAc)₂, n-Bu₄NBr, NaOAc | Fluorophilic adducts | Applicable to aromatic bromides including 5-bromoisoquinoline. mdpi.comresearchgate.net (Though 8-bromo specifically not mentioned, reactivity is expected) | mdpi.comresearchgate.netntu.edu.sg |

Copper-Catalyzed Reactions

Copper catalysis also plays a role in the transformations of this compound, particularly in carbon-heteroatom bond formation.

Ullmann-type Condensation: Copper-catalyzed reactions, such as the Ullmann condensation, can be used for the amination of aryl halides. The synthesis of 8-aminoisoquinolines from this compound and cyclic amines can be achieved under Ullmann conditions using copper(I) iodide and a base at high temperatures. mdpi.com

Hydrolysis: Copper-catalyzed hydrolysis of bromoisoquinolines is a method for preparing hydroxyisoquinolines, demonstrating the ability of copper to facilitate the displacement of the bromide by a hydroxyl group. researchgate.netconnectjournals.com This process can be complicated by the formation of copper(II) complexes with the hydroxyisoquinoline product. researchgate.netconnectjournals.com

Here is a table summarizing some copper-catalyzed reactions involving this compound or related bromoisoquinolines:

| Reaction Type | Coupling Partner(s) | Catalyst System | Product Type | Notes | Source(s) |

| Ullmann Amination | Cyclic amines | CuI, Base | 8-Aminoisoquinolines | Requires high temperatures. | mdpi.com |

| Hydrolysis | Water | Copper catalyst | Hydroxyisoquinolines | Can lead to the formation of copper-hydroxyisoquinoline complexes. | researchgate.netconnectjournals.com |

| O-Arylation | Aminophenols | Copper catalyst | Heteroaryl ethers | Selective O-arylation of aminophenols with bromoisoquinolines. | nih.gov |

Functionalization Strategies Beyond Cross-Coupling

Alkylation Reactions (e.g., C-4 alkylation of isoquinolines)

While this compound itself features a bromine substituent on the carbocyclic ring, the isoquinoline scaffold is known to undergo alkylation reactions at various positions, including C-4. Alkylation at C-4 of isoquinolines can be achieved through different strategies, often involving activation of the isoquinoline ring. For instance, a method for C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles has been reported. This reaction does not require an N-activating group on the isoquinoline substrate and retains the aromaticity of the isoquinoline ring in the products acs.org. Although this specific study focuses on isoquinolines and substituted isoquinolines without a bromine at the 8-position in the examples shown for C-4 alkylation, it illustrates a general reactivity pattern of the isoquinoline core at C-4 acs.org.

Another approach involves the conversion of 4-bromoisoquinoline (B23445) to C4-alkylated isoquinolines via cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, starting from 4-bromoisoquinoline acs.org. While this demonstrates C-4 functionalization starting from a halogen at C-4, it highlights the utility of halogenated isoquinolines in facilitating C-C bond formation through metal-catalyzed reactions acs.org.

The bromine at the 8-position of this compound can itself be a site for alkylation or arylation reactions, typically through metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, where the bromine serves as a leaving group for the formation of new carbon-carbon or carbon-nitrogen bonds chemimpex.commdpi.com. These reactions are fundamental tools for introducing diverse substituents onto the isoquinoline core at the 8-position.

Hydrogenation and Reduction Reactions

Hydrogenation and reduction reactions of isoquinolines can occur at different sites, including the pyridine (B92270) ring (leading to 1,2,3,4-tetrahydroisoquinolines) or the carbocyclic ring (leading to 5,6,7,8-tetrahydroisoquinolines), or result in complete saturation (yielding decahydroisoquinolines). The presence of a substituent like bromine at the 8-position can influence the regioselectivity and outcome of these reactions.

Studies on the hydrogenation of substituted isoquinolines have shown that the reaction conditions and the catalyst used are crucial for controlling selectivity. For example, ruthenium-catalyzed hydrogenation of isoquinoline carbocycles can selectively yield 5,6,7,8-tetrahydroisoquinolines dicp.ac.cn. In some cases, the hydrogenation exclusively reduces the pyridine ring, giving 1,2,3,4-tetrahydroisoquinoline (B50084) dicp.ac.cn. The substituent position can affect the chemoselectivity and enantioselectivity of the hydrogenation dicp.ac.cn. While this compound was mentioned in the context of preparing a compound for a Suzuki coupling in one hydrogenation study, the study primarily focused on the hydrogenation of the carbocycle of various substituted isoquinolines, including those with substituents at the 5 and 8 positions, to yield 5,6,7,8-tetrahydroisoquinolines dicp.ac.cn.

Reduction of the nitro group in 5-bromo-8-nitroisoquinoline (B189721), a related compound, accompanied by the removal of the bromo substituent, can result in 8-aminoisoquinoline (B1282671) researchgate.netresearchgate.net. This indicates that under certain reduction conditions, the carbon-bromine bond at the 8-position can be cleaved researchgate.netresearchgate.net.

Catalytic hydrogenation of a 4-bromoisoquinoline derivative over Pd/C has been shown to reduce an α,β-unsaturated ethyl ester moiety, leading to a saturated ethyl ester openmedicinalchemistryjournal.com. This highlights the potential for catalytic hydrogenation to affect other functional groups present on an isoquinoline scaffold, in addition to or instead of the rings themselves.

Selective reductions of the N-containing ring and nitro groups in substituted isoquinolines, including bromo-nitro derivatives, have been studied, demonstrating the ability to control which part of the molecule is reduced based on the reaction conditions researchgate.net.

Derivatization for Bioconjugation and Probe Development

This compound and its derivatives are utilized in the development of fluorescent probes and sensors, as well as in bioconjugation strategies chemimpex.comallgreenchems.com. The presence of the bromine atom provides a handle for further functionalization, which is essential for attaching fluorophores, biomolecules, or other tags required for probe development and bioconjugation chemimpex.comallgreenchems.com.

The ability of this compound to participate in diverse chemical reactions, such as cross-coupling and nucleophilic substitutions, makes it valuable for creating complex molecular architectures required for probes and bioconjugates chemimpex.com. For instance, the bromine can be displaced by various nucleophiles or undergo coupling reactions to introduce reporter groups or linkers for attachment to biological molecules chemimpex.commdpi.com.

This compound derivatives have photophysical properties that make them suitable for use as fluorescent markers or probes to investigate molecular interactions and cellular processes allgreenchems.com. They can also be used in biochemical studies to label or modify biomolecules, aiding in the investigation of biological processes like enzyme kinetics and protein-protein interactions allgreenchems.com. The compound's versatility allows for the design of derivatives tailored for specific biological applications allgreenchems.com.

While specific examples of bioconjugation directly involving this compound were not extensively detailed in the search results, its use as a building block in the synthesis of fluorescent probes and its potential for derivatization through reactions like cross-coupling (as discussed in 4.3.1) strongly support its role in bioconjugation and probe development chemimpex.comallgreenchems.com. The bromine atom serves as a reactive site for introducing the necessary functionalities for these applications.

Applications of 8 Bromoisoquinoline in Advanced Chemical Synthesis

Building Block in Organic Synthesis

The utility of 8-bromoisoquinoline as a fundamental building block is well-established in the field of organic chemistry. allgreenchems.com Its structure allows chemists to introduce a wide range of functional groups through reactions that target the bromine substituent, such as cross-coupling and nucleophilic substitution reactions. chemimpex.com This reactivity makes it an essential precursor for accessing a diverse array of more complex molecular architectures. allgreenchems.comchemimpex.com

This compound is frequently employed as a starting material for the construction of more intricate heterocyclic systems. allgreenchems.com The isoquinoline (B145761) framework is a common motif in many biologically active natural products and synthetic compounds. The bromine atom at the 8-position acts as a convenient handle for elaboration, enabling chemists to fuse additional rings or append complex side chains, thereby generating novel heterocyclic structures with potential applications in various scientific fields. chemimpex.comsemanticscholar.org

Role in Materials Science Research

The application of this compound and its derivatives extends into materials science, where they are utilized in the creation of novel functional materials. allgreenchems.com The inherent electronic and photophysical properties of the isoquinoline ring system can be fine-tuned through chemical modification at the 8-position, leading to materials with tailored characteristics. allgreenchems.comchemimpex.com

Derivatives of this compound are investigated for their potential in developing materials with specific electronic or optical properties. allgreenchems.com These properties are critical for applications in fields such as organic electronics and photonics. For instance, the compound is used to create fluorescent probes for biological imaging, which helps researchers to visualize cellular processes in real-time. chemimpex.com The ability to modify the molecule allows for the tuning of its fluorescence, absorption, and charge-transport characteristics.

This compound can be incorporated as a monomer or a functional additive into polymers and other advanced materials. allgreenchems.com This incorporation can impart desirable properties to the bulk material, such as altered conductivity, thermal stability, or photoluminescence. Its role as a building block in materials science enables the design of complex molecular architectures for sophisticated applications. chemimpex.com

Synthetic Intermediate for Drug Discovery and Development

In medicinal chemistry and pharmaceutical development, this compound is a highly valued synthetic intermediate. allgreenchems.comchemimpex.com The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active compounds. By modifying the this compound core, medicinal chemists can develop new drug candidates with optimized efficacy and properties. allgreenchems.comchemimpex.com It serves as a precursor for creating more complex and bioactive molecules by allowing for the introduction of specific functional groups to enhance pharmacological activity. allgreenchems.com

Research has shown its utility as an intermediate in the synthesis of potent and selective inhibitors of enzymes like 12-Lipoxygenase. chemicalbook.com Furthermore, it has been used in the creation of UCPH-102, a selective inhibitor for the excitatory amino acid transporter subtype 1 (EAAT1), highlighting its importance in developing drugs targeting neurological disorders. chemimpex.comchemicalbook.com

Precursor for Bioactive Molecules and Pharmaceutical Compounds

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. google.com Its structure serves as a versatile building block, allowing for the creation of more complex and bioactive molecules. allgreenchems.com The presence of the bromine atom at the 8-position provides a reactive site for a variety of chemical transformations, enabling chemists to introduce diverse functional groups and construct intricate molecular frameworks. This adaptability makes it a valuable starting material in the multi-step synthesis of active pharmaceutical ingredients (APIs). google.comallgreenchems.com

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. By utilizing this compound, researchers can access a broad chemical space to develop novel compounds with potential therapeutic applications. allgreenchems.com The synthesis of 5-bromo-8-nitroisoquinoline (B189721) and 8-bromo-5-nitroisoquinoline (B152763) from this compound further expands its utility as a key intermediate in the production of pharmaceuticals. google.com

Table 1: Role of this compound as a Precursor in Pharmaceutical Synthesis

| Key Feature | Description | Significance in Pharmaceutical Synthesis |

|---|---|---|

| Versatile Building Block | Serves as a foundational structure for creating more complex molecules. allgreenchems.com | Enables the synthesis of a wide variety of potential drug candidates. allgreenchems.com |

| Reactive Bromine Atom | The bromine at the C8 position allows for various chemical modifications. | Facilitates the introduction of diverse functional groups to tailor biological activity. |

| Isoquinoline Scaffold | A core structure found in many biologically active compounds. | Provides a proven framework for designing new therapeutic agents. |

| Intermediate for Derivatives | Can be converted to nitro-derivatives like 5-bromo-8-nitroisoquinoline. google.com | Expands the range of accessible chemical structures for drug discovery. google.com |

Development of New Drugs and Pharmaceuticals via Structure Modification

The development of new drugs frequently involves the strategic modification of existing chemical scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties. This compound and its derivatives serve as a foundational template for such structural modifications in medicinal chemistry. allgreenchems.com Researchers can systematically alter the isoquinoline core by introducing various substituents, thereby fine-tuning the pharmacological profile of the resulting compounds to optimize their therapeutic potential. allgreenchems.com

This process of molecular modification allows for the exploration of structure-activity relationships (SAR), providing insights into how specific chemical features influence the biological activity of a molecule. By leveraging the reactivity of the bromo-substituent and other positions on the isoquinoline ring, medicinal chemists can design and synthesize libraries of analogues for screening against various biological targets. This approach accelerates the discovery of lead compounds and the subsequent development of new and improved pharmaceuticals.

Synthesis of Specific Enzyme Inhibitors (e.g., 12-Lipoxygenase, EAAT1)

The isoquinoline scaffold is a key component in the design of various enzyme inhibitors. While direct synthesis of 12-Lipoxygenase (12-LOX) and Excitatory Amino Acid Transporter 1 (EAAT1) inhibitors from this compound specifically is not extensively detailed in the provided search results, the broader quinoline (B57606) and isoquinoline class of compounds are central to the development of such inhibitors.

12-Lipoxygenase (12-LOX) Inhibitors: Research has demonstrated the design and synthesis of 2-aryl quinoline derivatives as inhibitors of 12R-lipoxygenase (12R-LOX). nih.gov Lipoxygenases are enzymes involved in the metabolism of arachidonic acid and play a role in inflammatory processes. nih.govresearchgate.net The development of selective LOX inhibitors is a significant area of research for anti-inflammatory therapies. nih.gov In one study, certain 2-aryl quinoline compounds showed encouraging inhibition of human 12R-LOX, with IC50 values in the micromolar range. nih.gov This highlights the potential of the quinoline (and by extension, the isomeric isoquinoline) scaffold in developing specific enzyme inhibitors.

Excitatory Amino Acid Transporter 1 (EAAT1) Inhibitors: The development of inhibitors for EAATs, which are crucial for regulating glutamate (B1630785) levels in the central nervous system, has focused on scaffolds like β-indolyloxy aspartate analogs. nih.gov While the direct use of this compound in this context is not explicitly mentioned, the principle of using heterocyclic structures to target enzyme binding sites is a common strategy in drug design.

Applications in Photopharmacology and Targeted Drug Delivery

The field of photopharmacology utilizes light to control the activity of drugs with high spatial and temporal precision. rsc.orgwesleyan.edu Derivatives of this compound have shown potential in this emerging area. allgreenchems.com By incorporating photoswitchable moieties into the this compound scaffold, it is possible to design molecules that can be activated or deactivated with light. nih.gov This allows for the precise control of their biological activity, which can be particularly advantageous in targeted drug delivery and therapy. allgreenchems.comrsc.org

Light-responsive drug delivery systems aim to release therapeutic agents at a specific site in response to a light stimulus. mdpi.com The photophysical properties of this compound derivatives make them suitable for use as components in such systems. allgreenchems.com These compounds can be engineered to respond to light, triggering the release of a drug payload in a controlled manner, thereby enhancing therapeutic efficacy and minimizing off-target effects. wesleyan.edu

Contributions to Agrochemical Research

This compound and its derivatives play a significant role in the field of agrochemical research, contributing to the development of new and effective crop protection agents. allgreenchems.com Its versatile chemical structure allows for the synthesis of a wide range of compounds with diverse biological activities against various agricultural pests. allgreenchems.com

Development of Herbicides, Pesticides, and Fungicides

The structural framework of this compound is a valuable starting point for the synthesis of novel agrochemicals. allgreenchems.com Its derivatives can be tailored to create active ingredients for herbicides, pesticides, and fungicides. allgreenchems.com

Herbicides: By incorporating the this compound moiety into larger molecules, researchers can develop new herbicidal compounds designed to control or eliminate unwanted weeds in agricultural settings. allgreenchems.com

Pesticides: The versatility of the this compound structure allows for the design of innovative pesticides with enhanced insecticidal or acaricidal properties, tailored to target specific pests. allgreenchems.com

Fungicides: Derivatives of this compound can be utilized in the synthesis of fungicidal agents that inhibit fungal growth and protect crops from various diseases. allgreenchems.com

The ability to readily modify the this compound structure enables the optimization of properties such as potency, selectivity, and environmental persistence, leading to the development of more effective and safer agrochemical products. allgreenchems.com

Table 2: Applications of this compound Derivatives in Agrochemicals

| Agrochemical Type | Role of this compound Derivatives | Key Advantages |

|---|---|---|

| Herbicides | Serve as a structural component in the development of new herbicidal compounds. allgreenchems.com | Allows for fine-tuning of selectivity and effectiveness against weeds. allgreenchems.com |

| Pesticides | Utilized to create innovative pesticides with enhanced insecticidal and acaricidal properties. allgreenchems.com | Structural versatility enables the design of pesticides for specific pests and crops. allgreenchems.com |

| Fungicides | Used in the synthesis of fungicidal agents to combat fungal diseases in crops. allgreenchems.com | Can be customized to address different types of fungal pathogens. allgreenchems.com |

Strategies for Resistance Management in Agrochemicals

The development of resistance in pests, weeds, and pathogens to existing agrochemicals is a major challenge in agriculture. researchgate.netgov.on.ca A key strategy to combat this is the development of new agrochemicals with novel modes of action. ipmimpact.com By utilizing this compound derivatives, researchers can create compounds that target pests or pathogens in ways that are different from existing chemicals. allgreenchems.com This approach can help to overcome resistance and prolong the effectiveness of crop protection products. allgreenchems.comipmimpact.com

The introduction of agrochemicals with new modes of action is a critical component of integrated pest management (IPM) and insecticide resistance management (IRM) programs. irac-online.org By rotating or combining agrochemicals with different modes of action, the selection pressure for resistance to any single chemical is reduced. gov.on.ca The development of novel compounds from scaffolds like this compound is therefore essential for sustainable agriculture and effective long-term pest control. allgreenchems.com

Use in Biochemical and Medicinal Chemistry Research

The this compound scaffold is a valuable building block in biochemical and medicinal chemistry research. allgreenchems.com Its unique structure and reactivity allow for the synthesis of diverse derivatives used to investigate complex biological processes. allgreenchems.com Medicinal chemists frequently utilize derivatives of this compound as a foundational structure for developing new therapeutic agents and as tools for drug discovery. allgreenchems.comgoogle.com These applications range from large-scale screening for potential drug candidates to the development of sophisticated probes for studying cellular functions and biomolecular interactions. allgreenchems.com

Chemical Screening and High-Throughput Assays

Derivatives of this compound are employed in chemical screening and high-throughput screening (HTS) to identify novel, biologically active compounds. allgreenchems.com HTS enables the rapid testing of extensive libraries of chemical substances to find molecules that modulate the activity of a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net

A notable example involves the screening of quinoline-based compounds. In a quantitative high-throughput screening (qHTS) campaign of approximately 236,000 different molecules, the related 8-hydroxyquinoline (B1678124) scaffold was identified as a promising template for inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. nih.gov These enzymes are implicated in various diseases, including cancer, making them important therapeutic targets. nih.gov The screening process involved multiple stages to ensure the accuracy and relevance of the findings, demonstrating a standard workflow in drug discovery where isoquinoline-like structures are assessed. nih.gov

The general workflow for such a screening and validation process is outlined below.

| Stage | Description | Objective | Example from Quinoline-based Inhibitor Discovery nih.gov |

|---|---|---|---|

| Primary Screening | Initial testing of a large, diverse compound library against the biological target using a high-throughput assay. | Identify "hits" – compounds showing activity. | A library of ~236,000 compounds was screened in concentration-response format against the JMJD2E enzyme. |

| Hit Prioritization | Use of computational (cheminformatics) and analytical methods to rank the initial hits based on chemical properties and potential for development. | Select the most promising chemical series for follow-up. | 8-hydroxyquinolines were selected for further investigation due to their favorable chemical properties and high ligand efficiency. |

| Counterscreening | Testing hits against related targets or assay components to eliminate false positives (e.g., compounds that interfere with the assay technology rather than the target). | Ensure target specificity. | Hits were tested against a coupled assay enzyme to rule out non-specific inhibition. |

| Orthogonal Confirmation | Using a different, independent assay method to confirm the activity of the prioritized hits. | Validate the biological activity observed in the primary screen. | Inhibition was confirmed using mass spectrometric assays, which directly measure the enzymatic reaction. |

| Mechanism of Action Studies | Further experiments to understand how the compound interacts with its target. | Elucidate the mode of inhibition. | Crystallographic analyses showed that 8-hydroxyquinolines inhibit the enzyme by binding to the active site Fe(II) ion. |

Fluorescent Markers and Probes in Biological Studies

The inherent photophysical properties of the isoquinoline core make its derivatives suitable for development as fluorescent markers and probes. allgreenchems.com These molecular tools are designed to emit light upon excitation, allowing researchers to visualize or quantify biological molecules and events in real-time within complex environments like living cells. nih.govyoutube.com

Derivatives of the related 8-aminoquinoline (B160924) structure have been successfully developed as fluorescent sensors for detecting metal ions, which are crucial for many biological functions. mdpi.com For instance, 8-amidoquinoline derivatives serve as effective probes for zinc ions (Zn²⁺), demonstrating high selectivity and good cell membrane permeability, which are essential characteristics for intracellular studies. mdpi.com

In another application, synthetic retinoids built upon a dihydroquinoline core have been engineered to be intrinsically fluorescent. nih.gov These compounds act as multifunctional tools to investigate retinoid signaling pathways, which are vital for cellular processes. nih.gov The unique fluorescent properties of these probes enabled the development of a novel in vitro binding assay to quantify their interaction with cellular retinoid binding protein II (CRABPII). nih.gov Furthermore, confocal fluorescence microscopy has been used with these probes to visualize their localization within the cell nucleus, providing direct insight into their site of action. nih.gov

The table below summarizes key characteristics of quinoline-based fluorescent probes.

| Probe Class | Target Analyte/Process | Key Features | Application Example | Reference |

|---|---|---|---|---|

| 8-Amidoquinoline Derivatives | Metal Ions (e.g., Zn²⁺) | - Good selectivity

| Fluorescent sensing and quantification of zinc ions in biological systems. | mdpi.com |

| Dihydroquinoline Retinoids | Retinoid Binding Proteins (e.g., CRABPII) | - Intrinsic fluorescence

| - In vitro fluorometric binding assays

| nih.gov |

Labeling and Modification of Biomolecules

In biochemical research, derivatives of this compound can be used to label or modify biomolecules such as proteins and nucleic acids. allgreenchems.com Biomolecule labeling is a technique where a chemical group, or tag, is covalently attached to a target molecule to aid in its detection, purification, or functional analysis. biosyn.com

The versatility of this compound makes it an excellent starting material for creating these chemical labels. The bromine atom at the 8-position is a reactive handle that allows for synthetic modifications, such as palladium-catalyzed cross-coupling reactions. Through these reactions, the isoquinoline core—which can act as a fluorescent tag or a point of attachment—can be linked to other functional groups. These functional groups are specifically chosen to react with certain amino acid side chains on proteins (e.g., cysteine or lysine) or with parts of nucleic acids. nih.gov This process, known as bioconjugation, allows researchers to selectively attach the isoquinoline-based probe to a specific site on a biomolecule. nih.gov Once labeled, the biomolecule can be tracked within a cell, or its interactions with other molecules can be studied. allgreenchems.com

The table below details common biomolecules targeted for labeling and the type of information that can be obtained.

| Biomolecule Class | Target Functional Groups for Labeling | Information Gained from Labeling |

|---|---|---|

| Proteins | - Thiols (from Cysteine)

| - Protein localization and trafficking

|

| Nucleic Acids (DNA/RNA) | - Amines

| - Gene expression analysis

|

| Lipids | - Head groups

| - Membrane dynamics and structure

|

Theoretical and Computational Chemistry in 8 Bromoisoquinoline Research

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-bromoisoquinoline research, it is used to forecast the binding mode and affinity of its derivatives with various biological targets, such as enzymes and receptors.

Research on related bromo-isoquinoline derivatives has demonstrated the utility of this approach. For instance, a study involving a series of synthesized 3-bromo-isoquinoline derivatives investigated their potential as anti-inflammatory agents by docking them against cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). The results, measured by binding affinity (E-value in kcal/mol), indicated that several derivatives exhibited strong interactions with these protein targets.

Specifically, compounds were evaluated against the COX-2 binding site (PDB ID: 5KIR) and the TNF-α binding site (PDB ID: 2AZ5). The docking analysis revealed that the binding was stabilized by a variety of interactions, including conventional hydrogen bonds, van der Waals forces, Pi-Pi T-shaped interactions, and Pi-Alkyl bonds. For TNF-α, certain derivatives showed binding affinities as high as -9.4 kcal/mol, which was superior to the reference standard celecoxib's affinity of -9.3 kcal/mol. researchgate.net Similarly, against COX-2, derivatives displayed binding affinities up to -7.8 kcal/mol. researchgate.net These studies underscore how molecular docking can effectively identify promising derivatives of the bromo-isoquinoline scaffold and elucidate the specific molecular interactions that govern their biological activity.

Table 1: Molecular Docking Results for Bromo-Isoquinoline Derivatives

| Compound Series | Target Protein | PDB ID | Range of Binding Affinities (kcal/mol) | Key Interactions Observed |

|---|---|---|---|---|

| 3-Bromo-isoquinoline Derivatives | Cyclooxygenase-2 (COX-2) | 5KIR | Up to -7.8 | Van der Waals, Hydrogen Bonds, Pi-Pi T-shaped, Pi-Alkyl |

| 3-Bromo-isoquinoline Derivatives | Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | -8.2 to -9.4 | Van der Waals, Hydrogen Bonds, Pi-Pi T-shaped, Pi-Alkyl, Amide-Pi Stacked |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods have greatly enhanced SAR analysis, allowing for the systematic evaluation of a large number of compounds and the identification of key structural features responsible for their effects.

For scaffolds related to this compound, such as brominated 8-substituted quinolines, SAR studies have been conducted to evaluate their potential as novel anticancer agents. researchgate.net These investigations have revealed that the presence and position of the bromo group, along with other substituents on the quinoline (B57606) core, significantly impact the compound's antiproliferative activity against various tumor cell lines. researchgate.net For example, a study highlighted that a hydroxyl group at the C-8 position of the quinoline core was crucial for enhancing anticancer potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models offer a more detailed, mathematical approach. A 2D-QSAR study on 88 analogues of the Benzo[c]phenanthridine (BZP) family, which can be synthesized from isoquinoline (B145761) precursors, was developed to predict their cytotoxic activity. researchgate.net The resulting QSAR equation demonstrated that the bioactivity of these compounds was dependent on specific structural features, such as the presence of an ethoxy group and nitrogen atoms within the ring system. researchgate.net Such computational SAR and QSAR models are invaluable for understanding the mechanistic basis of a compound's activity and for guiding the rational design of more potent derivatives based on the this compound framework.

Computational Prediction of Novel this compound Derivatives

A key advantage of computational chemistry is its ability to predict the properties and activities of hypothetical molecules before they are synthesized. This predictive power is leveraged to design novel derivatives of this compound with enhanced efficacy and selectivity for specific biological targets.

The process often begins with a validated pharmacophore model or the crystal structure of a target protein. Using the this compound scaffold as a starting point, virtual libraries of new derivatives can be generated by adding various functional groups at different positions. These virtual compounds are then screened using techniques like molecular docking and QSAR models to prioritize candidates with the highest predicted activity and best binding profiles.